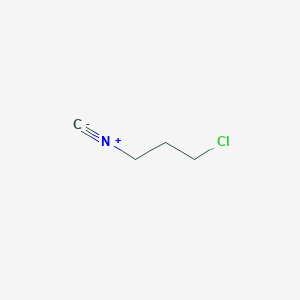
1-Chloro-3-isocyanopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-isocyanopropane is an organic compound with the molecular formula C₄H₆ClN. It is a chlorinated derivative of isocyanopropane, characterized by the presence of both a chloro and an isocyano functional group.
準備方法
1-Chloro-3-isocyanopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with phosgene, followed by the addition of ammonia to form the isocyanate group. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
化学反応の分析
1-Chloro-3-isocyanopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-isocyanopropanol.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form amines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
1-Chloro-3-isocyanopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-Chloro-3-isocyanopropane involves its reactivity with nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The isocyano group can react with electrophiles, forming stable adducts. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which increases the electrophilicity of the carbon atom adjacent to the isocyano group .
類似化合物との比較
1-Chloro-3-isocyanopropane can be compared with similar compounds such as:
1-Chloro-3-iodopropane: This compound has similar reactivity but differs in the halogen substituent, which affects its reactivity and applications.
3-Chloropropyl isocyanate: This compound has a similar structure but lacks the isocyano group, leading to different reactivity and applications.
1-Bromo-3-isocyanopropane:
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
分子式 |
C4H6ClN |
|---|---|
分子量 |
103.55 g/mol |
IUPAC名 |
1-chloro-3-isocyanopropane |
InChI |
InChI=1S/C4H6ClN/c1-6-4-2-3-5/h2-4H2 |
InChIキー |
NPSJORKGJUCRCV-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
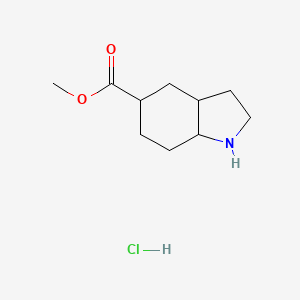
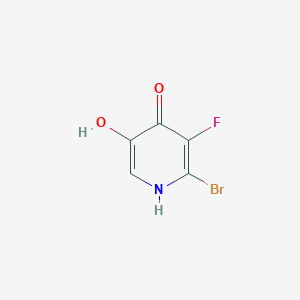
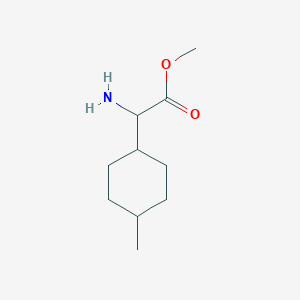
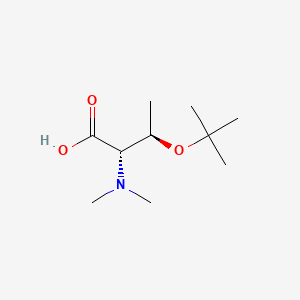
![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
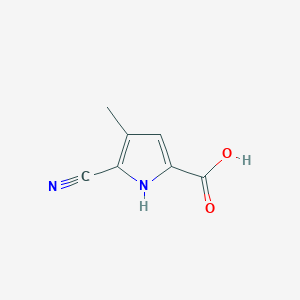
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
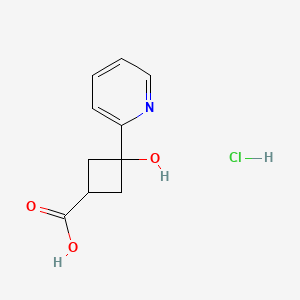
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
